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molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride CAS No. 1159823-70-7

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

Cat. No. B1423663
M. Wt: 275.21 g/mol
InChI Key: OSPAKUAJRJRURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

A 4M solution of HCl in EtOAc (2 L) was added to a solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (Intermediate 50, 195 g, 644.8 mmol) in EtOAc (0.5 L) and the mixture was stirred for 12 h. The resulting solid was collected by filtration and washed with tert-butylmethyl ether (2 L) to give the title salt (170 g, 96%) as white solid; 1H NMR: (d4-methanol) 2.04-2.11 (2H, m), 2.41 (2H, t), 3.39 (2H, t), 4.33 (2H, s), 4.81-4.88 (2H, m), 7.49-7.58 (5H, m).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9]1[CH2:12][C:11]2([CH2:16][CH2:15][CH2:14][N:13]2C(OC(C)(C)C)=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CCOC(C)=O>[ClH:1].[ClH:1].[CH2:2]([N:9]1[CH2:12][C:11]2([CH2:16][CH2:15][CH2:14][NH:13]2)[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
195 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(C1)N(CCC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(C1)N(CCC2)C(=O)OC(C)(C)C
Name
Quantity
2 L
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with tert-butylmethyl ether (2 L)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC2(C1)NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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